Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

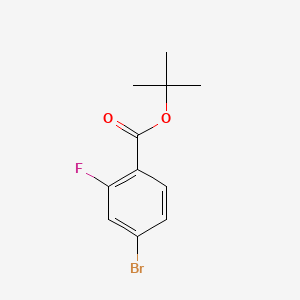

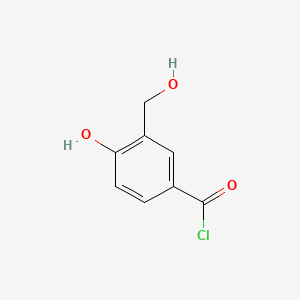

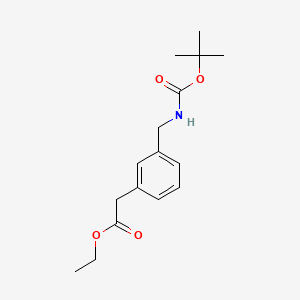

Ethyl 2-(3-(N-Boc-aminomethyl)phenyl)acetate is a chemical compound with the CAS Number: 113520-29-9. Its molecular weight is 293.36 . The IUPAC name for this compound is ethyl (3- { [ (tert-butoxycarbonyl)amino]methyl}phenyl)acetate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-Boc-pyroglutamic ethyl ester was treated with Grignard reagents to afford ω-phenyl-δ-oxo-2 S - N-Boc-amino acid ethyl esters, which were subsequently reduced either with one-pot reaction in the presence of TsNHNH2 and NaBH(OAc)3 or Pd/C catalyzed hydrogenation to yield the desired ω-phenyl-2 S - N-Boc-amino acid ethyl esters .Molecular Structure Analysis

The InChI code for Ethyl 2-(3-(N-Boc-aminomethyl)phenyl)acetate is 1S/C16H23NO4/c1-5-20-14(18)10-12-7-6-8-13(9-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3, (H,17,19) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.36 . It should be stored at temperatures between 0-8°C .Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry Applications

Mediated Lossen Rearrangement for Hydroxamic Acids and Ureas Synthesis : A study presented a method using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids. This process is notable for its good yields without racemization under milder conditions, compatibility with various N-protecting groups including Boc, and its environmentally friendly aspect due to the recyclability of byproducts (Thalluri et al., 2014).

Stereoselective Synthesis of Anti-2-oxazolidinones : Research demonstrated the stereoselective synthesis of Ethyl anti-4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates using the Ph3P–CCl4–Et3N system by SN2 cyclization of N-Boc-β-amino alcohols, highlighting a versatile application in synthesizing complex molecules with potential pharmacological activities (Madhusudhan et al., 2003).

Characterization of BOC-Protected Compounds : A study focused on the synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives, aiming at applications in industrial settings. The compounds displayed good thermal stability and potential for use in photoelectronic devices, showcasing the relevance of BOC-protected compounds in materials science (Shafi et al., 2021).

Phosphorescence in Solid State from Capped γ-Amino Acid : Highlighting a unique application in materials science, a study showed that Boc and N,N'-dicyclohexylurea capped γ-amino acid exhibited phosphorescence in the solid state. This phenomenon was directed by intermolecular C=O…Br halogen bonds, indicating potential use in developing phosphorescent materials (Maity et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-7-6-8-13(9-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWJDEHLIUAPCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.